molecular formula C19H17ClN2O3 B2685005 2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898436-58-3

2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No. B2685005
CAS RN: 898436-58-3
M. Wt: 356.81
InChI Key: AIXKDIJHBRWYKR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Binding Characteristics

The study of amide derivatives, including compounds similar to 2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide, reveals insights into their structural orientations and binding characteristics. For instance, specific amide derivatives have demonstrated unique spatial orientations affecting their anion coordination capabilities. The geometrical arrangements of these molecules, such as having a tweezer-like geometry or adopting S-shaped conformations, facilitate distinct interaction patterns with ions, highlighting the intricate relationship between molecular structure and binding affinity (Kalita & Baruah, 2010).

Therapeutic Potential

Research into novel anilidoquinoline derivatives has shown significant therapeutic potential, particularly in the treatment of diseases such as Japanese encephalitis. One study focused on a similar compound, which exhibited notable antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and increased survival rates in infected mice. This suggests that certain quinoline acetamide derivatives could offer a promising route for developing new antiviral agents (Ghosh et al., 2008).

Fluorescent Properties and Sensing Applications

The fluorescent properties of certain quinoline-based amides have been studied, indicating their potential use in sensing and imaging applications. For example, lanthanide complexes with aryl amide ligands related to 2-(4-chlorophenoxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide demonstrated high fluorescence intensity and quantum yield. These properties suggest their applicability in designing fluorescent probes and materials (Wu et al., 2008).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of quinolin-4-yloxy acetamides have been documented, with some compounds showing potent inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. This underscores the potential of such compounds in developing new treatments for tuberculosis, a critical public health challenge (Pissinate et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-3-5-16(6-4-14)25-11-17(23)21-15-8-12-2-1-7-22-18(24)10-13(9-15)19(12)22/h3-6,8-9H,1-2,7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKDIJHBRWYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=C(C=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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